molecular formula C25H20BrN5O3S B11667032 Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate CAS No. 303103-36-8

Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate

Cat. No.: B11667032
CAS No.: 303103-36-8
M. Wt: 550.4 g/mol
InChI Key: ONGQBDWNRSXDDD-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with methyl 4-formylbenzoate under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate can be compared with other similar compounds such as:

  • Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
  • Methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
  • Methyl 4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique combination of the bromophenyl group and the triazole ring in this compound contributes to its distinct chemical and biological properties .

Biological Activity

Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate is a complex organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C25H20BrN5O3S
Molecular Weight: 523.4 g/mol
IUPAC Name: methyl 4-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

The compound features a triazole ring known for its diverse biological activities, a bromophenyl group that enhances lipophilicity, and a benzoate ester that contributes to its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of enzymes involved in cancer progression and microbial resistance.
  • Antimicrobial Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The bromophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus18
Escherichia coli16
Klebsiella pneumoniae15
Candida albicans14

These results indicate that the compound possesses moderate to strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have suggested that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest: The compound disrupts the normal cell cycle progression of cancer cells.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways leading to cell death.

A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 µM.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy:
    A study published in the International Journal of Molecular Sciences evaluated various derivatives of triazole compounds, including this compound. The results indicated that these compounds exhibited significant antimicrobial activity against resistant strains of bacteria.
  • Research on Cancer Cell Lines:
    A comprehensive study investigated the effects of this compound on different cancer cell lines. It was found to inhibit proliferation effectively and induce apoptosis through mitochondrial pathways. This suggests potential therapeutic applications in oncology.

Properties

CAS No.

303103-36-8

Molecular Formula

C25H20BrN5O3S

Molecular Weight

550.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C25H20BrN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+

InChI Key

ONGQBDWNRSXDDD-JFLMPSFJSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.